molecular formula C19H36O2 B107613 cis-12-Octadecenoic acid methyl ester CAS No. 2733-86-0

cis-12-Octadecenoic acid methyl ester

Cat. No. B107613
CAS RN: 2733-86-0
M. Wt: 296.5 g/mol
InChI Key: LMWAESDDOGRMOK-FPLPWBNLSA-N
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Description

cis-12-Octadecenoic acid methyl ester is a fatty acid ester that is closely related to naturally occurring fatty acids with varying degrees of unsaturation. The research on this compound and its analogs has been focused on understanding their chemical properties, synthesis, and their effects on biological systems, such as skin permeation in drug delivery systems.

Synthesis Analysis

The synthesis of cis-12-Octadecenoic acid methyl ester and its isomers has been explored through various chemical reactions. For instance, the Wittig reaction has been employed to create geometric isomers of deuterated 12-octadecenoates and their triglycerides for use in metabolism studies . Additionally, the preparation of methyl cis-10, cis-12-octadecadienoate, which is closely related to the target compound, has been reported, providing insights into the isomerization that can occur during hydrogenation processes .

Molecular Structure Analysis

The molecular structure of cis-12-Octadecenoic acid methyl ester and its isomers can be characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR). The NMR spectra of cis octadecenoic acids have been recorded, revealing distinctive spectral features that allow for the identification of isomers with unsaturation near the carboxyl or methyl groups . This information is crucial for understanding the molecular structure and for distinguishing between different isomers.

Chemical Reactions Analysis

The chemical reactions involving cis-12-Octadecenoic acid methyl ester include isomerization and hydrogenation. The hydrogenation of related esters has been shown to produce a mixture of isomers, indicating that different addition patterns can occur with equal ease . The Wittig reaction has also been used to synthesize various deuterated isomers, demonstrating the versatility of this compound in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-12-Octadecenoic acid methyl ester can be inferred from studies on similar compounds. Chromatographic techniques have been used to investigate the properties of cis and trans methyl octadecenoates, which are important for the identification and separation of these isomers . Furthermore, the effects of cis- and trans-12-monohydroxylated derivatives and their corresponding methyl esters on skin permeation have been studied, showing that the esters exert a much greater enhancing effect on drug permeation than the parent fatty acids .

Scientific Research Applications

Skin Permeation Enhancer

cis-12-Octadecenoic acid methyl ester and its derivatives have been studied for their effects on skin permeation. Song et al. (2001) found that the methyl and ethyl esters of cis- and trans-12-hydroxy-9-octadecenoic acid significantly enhance the transdermal flux of hydrocortisone and 5-fluorouracil, suggesting potential applications as skin permeation enhancers (Song, Lau-Cam, & Kim, 2001).

Analytical Chemistry

In analytical chemistry, Villegas et al. (2010) compared two methods for optimizing the separation of monounsaturated octadecenoic acid isomers, including those of cis-12-Octadecenoic acid methyl ester. Their work contributes to the improved measurement and analysis of fatty acids in various substances, such as milk and beef fat (Villegas, Zhao, & Curtis, 2010).

Catalytic Reactions

Davletbakova et al. (2001) explored the catalytic cyclopropanation of ricinolic acid derivatives, including cis-12-Octadecenoic acid methyl ester, highlighting its potential use in synthetic organic chemistry (Davletbakova et al., 2001).

Nuclear Magnetic Resonance Studies

Frost (2010) conducted 13C magnetic resonance studies of methyl cis- and trans-octadecenoates, providing insights into the structural characteristics of these compounds, including cis-12-Octadecenoic acid methyl ester (Frost, 2010).

Potential Industrial Applications

Vyshnavi et al. (2015) studied the metathesis of 9, 12-Octadecenoic Acid Methyl Ester, a reaction that can produce important industrial platform chemicals for applications in lubricants, plasticizers, and other areas (Vyshnavi, Prasad, & Karuna, 2015).

properties

IUPAC Name

methyl (Z)-octadec-12-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWAESDDOGRMOK-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514104
Record name Methyl (12Z)-octadec-12-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-12-Octadecenoic acid methyl ester

CAS RN

2733-86-0
Record name Methyl (12Z)-octadec-12-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Z Qu - MedScien, 2023 - deanfrancispress.com
Lung cancer is widespread in China and has many new cases and deaths. There are about 450000 new cancer patientsin China every year. Non-small cell lung cancer (NSCLC) …
Number of citations: 0 www.deanfrancispress.com
VJ McWhinney - 1991 - search.proquest.com
… Profiles of saponified ( l2, l 3 - *H) cis- 12 OCtadeCenOiC acid methyl ester. Figure 4A illustrates the profile of saponified methyl ester after l hr at 80C. Figure 4B illustrates the profile of …
Number of citations: 2 search.proquest.com
H Nushida, J Adachi, A Takeuchi, M Asano… - Forensic science …, 2008 - Elsevier
… and 222 fragment ions of cis-12-octadecenoic acid methyl ester. Calibration curves were … and 25 and 250 μg/ml of cis-12-octadecenoic acid methyl ester. The peak areas of the ions …
Number of citations: 27 www.sciencedirect.com
CK Van Pelt, JT Brenna - Analytical chemistry, 1999 - ACS Publications
… acid methyl ester, trans-9-octadecenoic acid methyl ester, cis-11-octadecenoic acid methyl ester, trans-11-octadecenoic acid methyl ester, cis-12-octadecenoic acid methyl ester, cis-13-…
Number of citations: 136 pubs.acs.org
MR Arshad Javaid, A Shoaib - ijbbku.com
… ester, (Z)- (6), 9-Octadecenoic acid, methyl ester, (E)- (64), cis-13-Eicosenoic acid, methyl ester (74), Pentadecanoic acid, methyl ester (75), cis-12-Octadecenoic acid methyl ester (76), …
Number of citations: 9 www.ijbbku.com
R Abubakar, M Suleiman… - Journal of Entomology …, 2021 - entomoljournal.com
Experiments were conducted in postgraduate laboratory of the Department of Biology of Umaru Musa Yar’adua University, Katsina (UMYUK) Nigeria, to analyze phytochemical …
Number of citations: 5 www.entomoljournal.com
W Jia, Z Fan, A Du, L Shi - Food Research International, 2022 - Elsevier
… The dominant groups of substances identified were esters incorporating dimethyl sebacate, cis-12-octadecenoic acid methyl ester, methyl octanoate, ricinoleic acid methyl ester, ethyl …
Number of citations: 9 www.sciencedirect.com
N Firl, H Kienberger, M Rychlik - International Dairy Journal, 2014 - Elsevier
… for identification of FAME: Supelco 37 Component FAME Mix, vaccenic acid, cis-9-decenoic acid methyl ester, palmitelaidic acid methyl ester, cis-12-octadecenoic acid methyl ester, cis-…
Number of citations: 31 www.sciencedirect.com
F Zhang, J Xu, Y Hu, J Fang, M Yang, K Huang… - Food & Function, 2023 - pubs.rsc.org
… Increased metabolites such as 3-nethoxytyramine, hippuric acid, cis-12-octadecenoic acid methyl ester and uracil showed a negative correlation with Chloroplast and Streptophyta. …
Number of citations: 3 pubs.rsc.org
W Jia, C Di, R Zhang, L Shi - Food Research International, 2022 - Elsevier
… cis-12-Octadecenoic acid methyl ester 2733–86-0 C 19 H 36 O 2 297.27880 C 12 H 22 O 2 198.46126 C 6 H 12 O 2 117.09100 9.5 2.00 2.40 1.24E-11 …
Number of citations: 6 www.sciencedirect.com

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